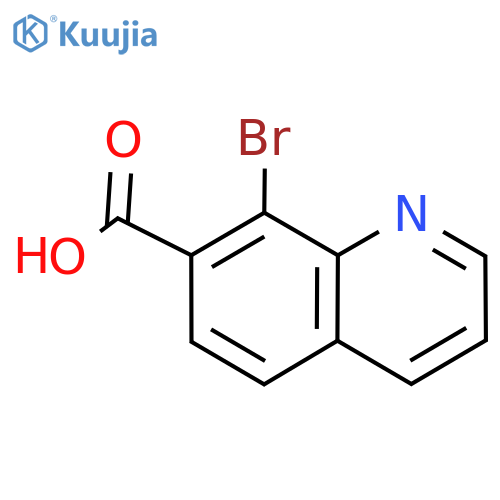Cas no 1312134-45-4 (8-Bromoquinoline-7-carboxylic acid)

1312134-45-4 structure
商品名:8-Bromoquinoline-7-carboxylic acid
8-Bromoquinoline-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-bromoquinoline-7-carboxylic acid
- SB70635
- 8-Bromoquinoline-7-carboxylic acid
-
- インチ: 1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
- InChIKey: XGJDJAIDVHAYQC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)O[H])C([H])=C([H])C2C([H])=C([H])C([H])=NC=21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
8-Bromoquinoline-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257908-1g |
8-Bromoquinoline-7-carboxylic acid |
1312134-45-4 | 97% | 1g |
$330 | 2022-06-13 | |
| 1PlusChem | 1P028RIH-100mg |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 100mg |
$942.00 | 2023-12-22 | |
| 1PlusChem | 1P028RIH-2.5g |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 2.5g |
$5030.00 | 2023-12-22 | |
| Enamine | EN300-1081949-2.5g |
8-bromoquinoline-7-carboxylic acid |
1312134-45-4 | 95% | 2.5g |
$4019.0 | 2023-10-28 | |
| Aaron | AR028RQT-10g |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 10g |
$12152.00 | 2023-12-16 | |
| Enamine | EN300-1081949-0.1g |
8-bromoquinoline-7-carboxylic acid |
1312134-45-4 | 95% | 0.1g |
$712.0 | 2023-10-28 | |
| 1PlusChem | 1P028RIH-250mg |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 250mg |
$1317.00 | 2023-12-22 | |
| 1PlusChem | 1P028RIH-1g |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 1g |
$2596.00 | 2023-12-22 | |
| Aaron | AR028RQT-250mg |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 250mg |
$1421.00 | 2025-02-16 | |
| Aaron | AR028RQT-500mg |
8-bromoquinoline-7-carboxylicacid |
1312134-45-4 | 95% | 500mg |
$2224.00 | 2025-02-16 |
8-Bromoquinoline-7-carboxylic acid 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1312134-45-4 (8-Bromoquinoline-7-carboxylic acid) 関連製品
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1312134-45-4)8-Bromoquinoline-7-carboxylic acid

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):290/491/1325